molecular formula C18H17N3O2 B1392838 Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1245808-03-0

Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1392838
CAS No.: 1245808-03-0
M. Wt: 307.3 g/mol
InChI Key: TYZXAGOENZWTGF-UHFFFAOYSA-N
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Description

Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. One common approach is the cyclization of a suitable precursor, such as a phenyl-substituted pyrazole derivative, under specific reaction conditions. The reaction may require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms are often employed to enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: In the field of chemistry, Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: This compound has shown potential biological activities, such as antimicrobial and anticancer properties. Research is ongoing to explore its effects on various biological targets and pathways.

Medicine: In medicinal chemistry, this compound is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: The compound's unique properties make it useful in material science and other industrial applications. It can be used in the design of new materials with specific functionalities.

Mechanism of Action

The mechanism by which Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

  • Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

  • Ethyl 7-ethyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Uniqueness: Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its cyclopropyl group, which imparts unique chemical and biological properties compared to its methyl and ethyl counterparts. This structural difference can lead to variations in reactivity, stability, and biological activity.

Properties

IUPAC Name

ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-23-18(22)14-11-19-16-10-15(12-6-4-3-5-7-12)20-21(16)17(14)13-8-9-13/h3-7,10-11,13H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZXAGOENZWTGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=CC=C3)N=C1)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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